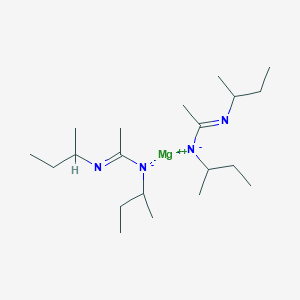
Bis(N,N'-di-sec-butylacetamidinato)magnesium, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N'-di-sec-butylacetamidinato)magnesium, 99% (Mg(SBAA)2) is an organomagnesium compound that has been studied extensively in recent years due to its potential applications in the laboratory and in scientific research. Mg(SBAA)2 is a white, crystalline solid that is stable in air and is soluble in many organic solvents. It is used in a variety of synthetic reactions, including Grignard reactions, Wittig reactions, and aldol condensations. In addition, Mg(SBAA)2 is used in the preparation of organometallic compounds, such as organomagnesium halides and organomagnesium amides.
Wissenschaftliche Forschungsanwendungen
Mg(SBAA)2 has been used in a variety of scientific research applications. It has been used in the preparation of organometallic compounds, such as organomagnesium halides and organomagnesium amides. In addition, it has been used in the synthesis of a variety of organic compounds, including alcohols, amines, and carboxylic acids. It has also been used in the synthesis of heterocyclic compounds, such as indoles and pyrroles. Finally, it has been used in the synthesis of polymersization catalysts.
Wirkmechanismus
Mg(SBAA)2 acts as a Lewis acid in organic reactions, which means that it can coordinate with electron-rich species, such as carbonyls and nitriles, to form adducts. In addition, it can also act as a base, accepting protons from acidic species, such as alcohols and carboxylic acids. This allows it to catalyze a variety of organic reactions, such as Grignard reactions, Wittig reactions, and aldol condensations.
Biochemical and Physiological Effects
Mg(SBAA)2 is a non-toxic, non-carcinogenic compound that is not known to have any adverse effects on human health. In fact, it has been used in the synthesis of a variety of pharmaceutical compounds, including antifungal agents, anti-inflammatory agents, and cholesterol-lowering agents.
Vorteile Und Einschränkungen Für Laborexperimente
Mg(SBAA)2 has several advantages for laboratory experiments. It is stable in air and is soluble in many organic solvents, making it easy to handle and store. In addition, it is a non-toxic, non-carcinogenic compound that is not known to have any adverse effects on human health. However, it is not as reactive as other organomagnesium compounds, such as Mg(Et)2, and therefore may not be suitable for all types of reactions.
Zukünftige Richtungen
Mg(SBAA)2 has a wide range of potential applications in the laboratory and in scientific research. It can be used in the synthesis of a variety of organic compounds, including alcohols, amines, and carboxylic acids. It can also be used to prepare organometallic compounds, such as organomagnesium halides and organomagnesium amides. Finally, it can be used in the synthesis of polymersization catalysts and heterocyclic compounds, such as indoles and pyrroles.
Synthesemethoden
Mg(SBAA)2 can be synthesized by reacting magnesium metal with N,N'-di-sec-butylacetamidine in an inert atmosphere. The reaction is carried out in a solvent, such as THF or diethyl ether, and is typically heated to a temperature of 50-60°C. The reaction is complete when the magnesium metal has been completely consumed. The product is then isolated by filtration or crystallization and is typically purified by recrystallization.
Eigenschaften
IUPAC Name |
magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.Mg/c2*1-6-8(3)11-10(5)12-9(4)7-2;/h2*8-9H,6-7H2,1-5H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNITXORYVXLOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42MgN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N,N'-di-sec-butylacetamidinato)magnesium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)